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Introduction
Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium

Nannocystis exedens. Siderophores are small, high-affinity iron-chelating compounds secreted

by microorganisms to scavenge for iron, an essential nutrient, from the environment. The ability

of Nannochelin B to sequester iron suggests its potential as an antifungal agent, as iron is

crucial for fungal growth, metabolism, and virulence.[1][2][3] Iron-limiting strategies are being

explored as novel antifungal therapeutic approaches. This document provides detailed

protocols for assessing the in vitro antifungal properties of Nannochelin B, including

determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration

(MFC), and elucidating its potential mechanism of action related to iron starvation.

Principle of Antifungal Action
The proposed antifungal mechanism of Nannochelin B is based on its ability to chelate ferric

iron (Fe³⁺) in the extracellular environment with high affinity. This sequestration of iron can lead

to a state of iron starvation in fungi. Fungi have evolved sophisticated iron uptake systems,

including the use of their own siderophores and reductive iron assimilation pathways.[1][2][4]

By competing for available iron, Nannochelin B can disrupt essential iron-dependent cellular

processes in fungi, such as mitochondrial respiration and DNA synthesis, ultimately leading to

the inhibition of growth or cell death.[2][5] The expression of fungal iron uptake machinery is
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typically upregulated under iron-deficient conditions, a response that can be exploited when

testing the efficacy of iron-chelating antifungals.[1]

Data Presentation
Table 1: In Vitro Antifungal Activity of Nannochelin B

Fungal
Species

Strain ID
Nannochelin B
MIC (µg/mL)

Nannochelin B
MFC (µg/mL)

Amphotericin
B MIC (µg/mL)

Candida albicans ATCC 90028

Candida glabrata ATCC 90030

Candida

parapsilosis
ATCC 22019

Cryptococcus

neoformans
ATCC 208821

Aspergillus

fumigatus
ATCC 204305

Aspergillus niger ATCC 16404

Fusarium solani ATCC 36031

Trichophyton

rubrum
ATCC 28188

This table should be populated with experimental data.

Table 2: Quality Control Ranges for Antifungal
Susceptibility Testing
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QC Strain Antifungal Agent
Acceptable MIC Range
(µg/mL)

Candida parapsilosis ATCC

22019
Amphotericin B 0.25 - 1.0

Candida krusei ATCC 6258 Amphotericin B 0.5 - 2.0

Aspergillus flavus ATCC

204304
Amphotericin B 0.5 - 2.0

Quality control ranges should be based on established CLSI or EUCAST guidelines.

Experimental Protocols
Fungal Strains and Culture Conditions
A panel of clinically relevant and representative fungal species should be used to determine the

antifungal spectrum of Nannochelin B. This panel should include yeasts and filamentous fungi

as suggested in Table 1. Quality control (QC) strains with established MIC ranges for standard

antifungal agents (Table 2) must be included in each experiment to ensure the validity of the

results.

Yeast cultures (Candida spp., Cryptococcus neoformans) should be grown on Sabouraud

Dextrose Agar (SDA) at 35°C for 24-48 hours.

Filamentous fungi (Aspergillus spp., Fusarium spp., Trichophyton spp.) should be cultured on

Potato Dextrose Agar (PDA) at 28-35°C for 5-7 days, or until adequate sporulation is

observed.

Preparation of Nannochelin B and Control Antifungals
Prepare a stock solution of Nannochelin B in a suitable solvent (e.g., sterile distilled water

or DMSO). The final concentration of the solvent in the assay should be non-inhibitory to

fungal growth (typically ≤1% for DMSO).

Prepare stock solutions of control antifungal agents, such as Amphotericin B, in their

recommended solvents.
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Perform serial two-fold dilutions of Nannochelin B and control antifungals in the appropriate

test medium to achieve the desired concentration range for the MIC assay.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2

and M38-A2 guidelines for yeasts and filamentous fungi, respectively, with modifications for

testing an iron chelator.[3][6][7]

a. Preparation of Iron-Depleted Medium:

The antifungal activity of siderophores is dependent on iron availability. Therefore, an iron-

depleted growth medium is essential. RPMI-1640 medium, a standard for antifungal

susceptibility testing, has low intrinsic iron content.[8][9][10] To further reduce iron, the medium

can be treated with a chelating resin.

Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165

M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

To create iron-depleted RPMI (ID-RPMI), treat the prepared RPMI-1640 medium with Chelex

100 resin. Add 5 g of Chelex 100 per 100 mL of medium and stir for 2 hours at room

temperature.

Filter-sterilize the ID-RPMI medium using a 0.22 µm filter to remove the resin and any

microbial contaminants.

b. Inoculum Preparation:

Yeasts: Prepare a suspension of yeast cells from a 24-hour culture in sterile saline. Adjust

the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further

dilute this suspension in ID-RPMI to achieve a final inoculum concentration of 0.5-2.5 x 10³

CFU/mL in the microtiter plate wells.

Filamentous Fungi: Harvest conidia from a mature culture by flooding the agar surface with

sterile saline containing 0.05% Tween 80. Transfer the resulting suspension to a sterile tube
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and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5

x 10⁴ CFU/mL in ID-RPMI.

c. Assay Procedure:

In a 96-well microtiter plate, add 100 µL of the appropriate serial dilutions of Nannochelin B
or control antifungal to each well.

Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will

be 200 µL.

Include a growth control well (inoculum without any antifungal) and a sterility control well

(medium only).

Incubate the plates at 35°C. Examine yeast plates after 24 and 48 hours. Examine plates

with filamentous fungi after 48-72 hours, or until sufficient growth is observed in the growth

control well.

The MIC is defined as the lowest concentration of Nannochelin B that causes a significant

inhibition of visible growth (typically ≥50% inhibition for azoles, and complete inhibition for

polyenes and siderophores) compared to the growth control.

Determination of Minimum Fungicidal Concentration
(MFC)

Following the MIC determination, take a 10-20 µL aliquot from each well that shows no

visible growth.

Spot the aliquot onto an SDA or PDA plate.

Incubate the plates at the appropriate temperature for 48-72 hours.

The MFC is the lowest concentration of Nannochelin B that results in no fungal growth on

the agar plate, indicating a ≥99.9% killing of the initial inoculum.
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Signaling Pathway of Fungal Iron Homeostasis and a
Proposed Mechanism for Nannochelin B
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Caption: Fungal iron uptake and the inhibitory action of Nannochelin B.

Experimental Workflow for Antifungal Susceptibility
Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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